molecular formula C28H15N3 B14749294 Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine CAS No. 340-87-4

Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine

Katalognummer: B14749294
CAS-Nummer: 340-87-4
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: LNDLAPUNQCQQAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine is a complex polycyclic aromatic compound It is characterized by its fused ring structure, which includes benzene, indazole, naphthalene, and phenazine units

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine typically involves multi-step reactions. One common method includes the condensation of 1,2-diaminobenzenes with naphthoquinones, followed by cyclization and aromatization steps . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be performed using nitric acid.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine has several applications in scientific research:

Wirkmechanismus

The mechanism by which Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine exerts its effects involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes and proteins, affecting their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenazine: A simpler structure with similar aromatic properties.

    Naphthoquinone: Shares the naphthalene and quinone units.

    Indazole: Contains the indazole unit but lacks the fused ring system.

Uniqueness

Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine is unique due to its highly fused ring system, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring stable, high-performance materials.

Eigenschaften

CAS-Nummer

340-87-4

Molekularformel

C28H15N3

Molekulargewicht

393.4 g/mol

IUPAC-Name

1,16,31-triazaoctacyclo[26.2.1.02,15.05,14.07,12.017,30.020,29.022,27]hentriaconta-2(15),3,5,7,9,11,13,16,18,20,22,24,26,28(31),29-pentadecaene

InChI

InChI=1S/C28H15N3/c1-2-6-17-15-22-19(13-16(17)5-1)10-12-24-26(22)29-23-11-9-20-14-18-7-3-4-8-21(18)27-25(20)28(23)31(24)30-27/h1-15H

InChI-Schlüssel

LNDLAPUNQCQQAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3N=C5C=CC6=CC7=CC=CC=C7C8=NN4C5=C68

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.